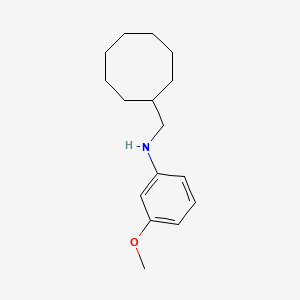

N-(cyclooctylmethyl)-3-methoxyaniline

Description

N-(cyclooctylmethyl)-3-methoxyaniline is an aromatic amine derivative featuring a 3-methoxyaniline core substituted at the nitrogen atom with a cyclooctylmethyl group. The cyclooctylmethyl substituent introduces significant steric bulk and lipophilicity, which may influence solubility, metabolic stability, and biological activity compared to smaller or polar substituents. Such derivatives are typically synthesized via reductive amination or palladium-catalyzed coupling, as seen in related compounds (e.g., ).

Properties

IUPAC Name |

N-(cyclooctylmethyl)-3-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-18-16-11-7-10-15(12-16)17-13-14-8-5-3-2-4-6-9-14/h7,10-12,14,17H,2-6,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPCUJIFWGODOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclooctylmethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with cyclooctylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of N-(cyclooctylmethyl)-3-methoxyaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-(cyclooctylmethyl)-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

Reduction: The aromatic ring can be reduced under hydrogenation conditions to form cyclohexyl derivatives.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

N-(cyclooctylmethyl)-3-methoxyaniline has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclooctylmethyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky substituents like cyclooctylmethyl may reduce solubility but enhance binding to hydrophobic enzyme pockets. Cyclopropylethyl analogs (e.g., 6i) achieve high stereopurity (82%), suggesting controlled synthesis routes.

- Polarity and Solubility: Ionic groups (e.g., sulfopropyl in Trinder reagents) drastically improve water solubility, critical for biochemical assays.

- Biological Activity: Substituents dictate target specificity.

Pharmacological and Biochemical Profiles

- Enzyme Inhibition : N-(4-Hydroxybenzyl)-3-methoxyaniline acts as a competitive LSD inhibitor (IC₅₀ = 10 µM), while fluorinated analogs (e.g., 4-fluorobenzyl) may enhance metabolic stability via reduced oxidative metabolism.

- Neuroprotective Agents : Carbazole-derived analogs (e.g., P7C3 derivatives) demonstrate neurogenic effects via NAMPT activation, suggesting that bulky, aromatic substituents can modulate neuroprotective pathways.

- Diagnostic Applications: Sulfopropyl-substituted analogs (e.g., ADPS, ALPS) serve as chromogenic substrates in peroxidase-coupled assays, leveraging their high aqueous solubility and stability.

Physicochemical Properties

- Stereochemical Impact : As seen in 6i and 6j, stereochemical purity (82–91%) correlates with optimized synthetic protocols, which may apply to cyclooctylmethyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.